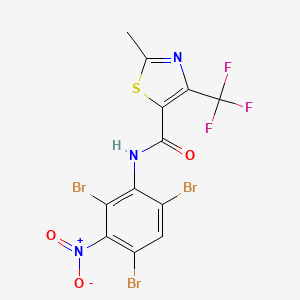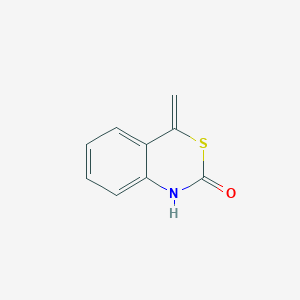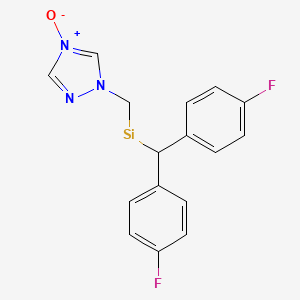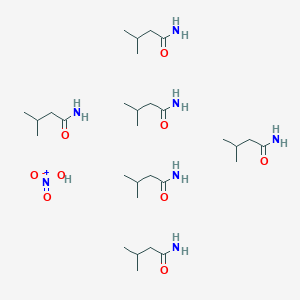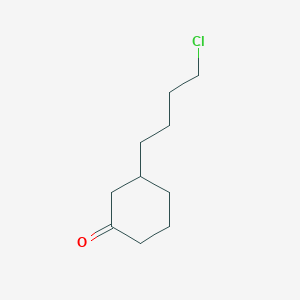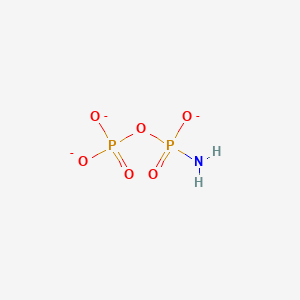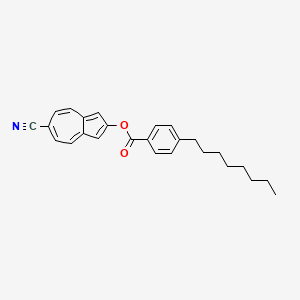![molecular formula C20H32N3+3 B14273758 1-Ethyl-1'-[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium CAS No. 138704-03-7](/img/structure/B14273758.png)
1-Ethyl-1'-[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1’-[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium is a complex organic compound known for its unique structure and diverse applications. This compound features a bipyridine core with ethyl and trimethylazaniumylpentyl substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1’-[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium typically involves multi-step organic reactions. The process begins with the preparation of the bipyridine core, followed by the introduction of the ethyl and trimethylazaniumylpentyl groups. Common reagents used in these reactions include alkyl halides, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1’-[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine core allows for substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce reduced bipyridine derivatives.
Scientific Research Applications
1-Ethyl-1’-[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in cellular studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-Ethyl-1’-[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium involves its interaction with specific molecular targets and pathways. The bipyridine core can coordinate with metal ions, forming complexes that exhibit unique chemical and biological properties. These interactions can modulate enzymatic activity, cellular signaling pathways, and other biological processes.
Comparison with Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative without the ethyl and trimethylazaniumylpentyl groups.
1,10-Phenanthroline: Another nitrogen-containing heterocyclic compound with similar coordination chemistry properties.
Uniqueness: 1-Ethyl-1’-[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium stands out due to its unique substituents, which enhance its solubility, stability, and reactivity compared to simpler bipyridine derivatives. These properties make it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
138704-03-7 |
|---|---|
Molecular Formula |
C20H32N3+3 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
5-[4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]pentyl-trimethylazanium |
InChI |
InChI=1S/C20H32N3/c1-5-21-14-9-19(10-15-21)20-11-16-22(17-12-20)13-7-6-8-18-23(2,3)4/h9-12,14-17H,5-8,13,18H2,1-4H3/q+3 |
InChI Key |
LJULVOQXOKKOQM-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


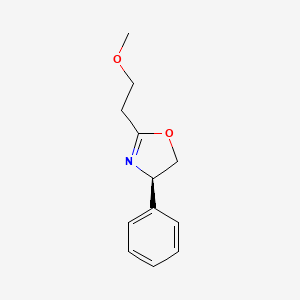

![[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid](/img/structure/B14273682.png)
